RSL3 (1S,3R-) is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), a selenoenzyme crucial for protecting cells from lipid peroxidation. [, ] RSL3 belongs to a class of small molecules known as ferroptosis-inducing agents (FINs). [] It plays a significant role in scientific research, particularly in investigating ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. [, ]
While a detailed synthesis analysis of RSL3 (1S,3R-) is not explicitly provided in the given papers, one study mentions the synthesis of a biotinylated (S)-RSL3 for affinity purification-mass spectrometry (AP-MS) purposes. [] This suggests that RSL3 derivatives can be synthesized for specific research applications.
RSL3 (1S,3R-) primarily functions by irreversibly inhibiting GPX4, a key enzyme responsible for detoxifying lipid peroxides. [, ] This inhibition leads to the accumulation of lipid peroxides within cells, ultimately triggering ferroptotic cell death. [, ] Research suggests that RSL3 (1S,3R-) might also act as a pan-inhibitor of the selenoproteome, affecting various selenoproteins beyond GPX4. []
Investigating Ferroptosis: RSL3 serves as a valuable tool for inducing and studying ferroptosis in various cell types and disease models. [, , , , , ] Researchers utilize RSL3 to elucidate the mechanisms underlying ferroptosis and its role in different pathological conditions.
Identifying Ferroptosis Regulators: Genetic screens employing RSL3 have successfully identified key players involved in ferroptosis, such as Acyl-CoA synthetase long-chain family member 4 (ACSL4). [] This highlights its utility in uncovering novel therapeutic targets for modulating ferroptosis.
Studying Redox Dynamics: Researchers have explored using RSL3 in conjunction with fluorescent probes to visualize and monitor the interplay between hydroxyl radicals (·OH) and cysteine (Cys) in cellular redox reactions. []
Investigating Potential Therapeutic Strategies: Studies exploring RSL3's effects on cancer cells suggest that targeting the selenoproteome, particularly through GPX4 inhibition, could be a promising therapeutic strategy for specific cancer types. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: